2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide is a pyridazinone derivative featuring a fused pyrazole-pyridazine core. Its structure includes a cyclopropyl substituent at the 4-position of the pyridazinone ring, a 2,4-dimethylphenyl group at the 1-position, and an acetamide moiety linked to an N-(3-methylphenyl) group.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of hydrazides with ketones or esters, followed by alkylation or acylation. For example, related pyrazolo-pyridinone derivatives are synthesized via coupling of substituted anilides with pyridazinone precursors in the presence of K₂CO₃ in DMF .
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-5-4-6-19(12-15)27-22(31)14-29-25(32)24-20(23(28-29)18-8-9-18)13-26-30(24)21-10-7-16(2)11-17(21)3/h4-7,10-13,18H,8-9,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOKVGDHYATFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=C(C=C(C=C4)C)C)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the cyclopropyl and dimethylphenyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyridazin-7-one core differs from the pyrazolo[3,4-b]pyridin-6(7H)-one in analogues 4c and 4h.
- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl group in 4c/4h. Additionally, the 2,4-dimethylphenyl substituent could influence steric bulk and lipophilicity relative to simpler aryl groups .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Melting Points : Higher melting points in compounds 4h (231–233°C) and 1l (243–245°C) correlate with increased polarity from nitro (4h) or ester (1l) groups. The target compound’s melting point remains uncharacterized but may align with these trends based on its acetamide and dimethylphenyl groups .
- Spectral Signatures : The absence of a methoxy group in the target compound distinguishes its ¹H NMR profile from 4c. Its cyclopropyl group would likely exhibit characteristic upfield shifts near δ 0.5–1.5 ppm, unlike the aryl-CH₃ signals in 4c/4h .
Biological Activity
The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of pyrazolo[3,4-d]pyridazines. This class is recognized for its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The molecular structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
- Molecular Formula : C26H27N5O
- Molecular Weight : 441.5 g/mol
- Structure : The complex structure includes a cyclopropyl group and multiple aromatic rings that contribute to its steric and electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. The synthesis pathway often focuses on constructing the pyrazolo[3,4-d]pyridazine core followed by functionalization at specific positions.
The biological activity of this compound is hypothesized to involve modulation of key biological pathways associated with inflammation and pain signaling. The structural features suggest potential interactions with enzymes or receptors involved in these pathways.
In Vitro Studies
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxic Effects : In vitro evaluations have shown that derivatives similar to this compound can inhibit cell proliferation in cervical and breast cancer cell lines.
- Mechanistic Insights : Western blot analyses indicated that certain analogs inhibited key signaling pathways involving the epidermal growth factor receptor (EGFR) and downstream effectors like Akt and Erk1/2 at concentrations as low as 7 µM .
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of pyrazolo derivatives demonstrated that specific substitutions on the pyrazolo ring enhanced antiproliferative activity against tumor cells. Compounds were tested for their ability to induce apoptosis in cancer cells through modulation of the EGFR pathway .
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of pyrazolo compounds by assessing their effects on cytokine production in vitro. Results showed a significant reduction in pro-inflammatory cytokines in treated cell cultures, suggesting a promising therapeutic avenue for inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O |
| Molecular Weight | 441.5 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions but sensitive to light |
| Biological Activity | Observations |
|---|---|
| Cytotoxicity | Effective against cancer cell lines (HeLa, HCC1937) |
| Anti-inflammatory effect | Reduced cytokine levels in vitro |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pyrazolo-pyridazine derivatives like this compound?
- Methodological Answer : Synthesis optimization involves selecting reaction conditions that balance yield and purity. Key factors include:
-
Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions, improving intermediate formation .
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Catalysts : Triethylamine or Pd-based catalysts may accelerate coupling reactions .
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Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .
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Analytical validation : Monitor progress via TLC or HPLC and confirm purity via NMR spectroscopy .
- Example Data :
| Solvent Type | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF | 78 | 95 | |
| Ethanol | 65 | 88 |
Q. What structural characterization techniques are essential for confirming the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., cyclopropyl, methylphenyl groups) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₈N₄O₂) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyridazine core .
- HPLC : Ensures >95% purity for biological testing .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved across studies?
- Methodological Answer :
-
Assay standardization : Use consistent cell lines (e.g., MCF7 for anticancer studies) and control compounds .
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Dose-response validation : Repeat experiments with ≥3 biological replicates to account for variability .
-
Structural analogs comparison : Evaluate derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate pharmacophore contributions .
- Example Data from Analogous Compounds :
| Cell Line | IC50 (µM) | Substituent Variation | Reference |
|---|---|---|---|
| MCF7 (breast) | 3.79 | 4-Methylphenyl | |
| NCI-H460 (lung) | 12.50 | 4-Fluorophenyl |
Q. What mechanistic approaches identify the compound’s molecular targets (e.g., kinases or inflammatory pathways)?
- Methodological Answer :
-
Kinase inhibition assays : Screen against kinase panels (e.g., CDK2/CDK4) using ATP-Glo assays to quantify inhibition .
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Cytokine profiling : Measure TNF-α/IL-6 suppression in macrophage models via ELISA .
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Molecular docking : Simulate binding to active sites (e.g., CDK2 ATP-binding pocket) using AutoDock Vina .
- Case Study :
-
A thiazolopyrimidine analog inhibited CDK2 with a Ki of 0.89 µM, correlating with G1/S cell cycle arrest in leukemia models .
Q. How can researchers address low solubility or bioavailability in preclinical testing?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
- In silico modeling : Predict logP and solubility via tools like SwissADME to guide structural modifications .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate assays (e.g., compare MTT vs. apoptosis assays for cytotoxicity).
- Step 2 : Analyze batch-to-batch purity differences via HPLC .
- Step 3 : Replicate studies under controlled conditions (e.g., hypoxia vs. normoxia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
